(2-Propyl-1H-benzimidazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKBAAWXVRUDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Propyl 1h Benzimidazol 1 Yl Acetic Acid
Established Synthetic Routes to the (2-Propyl-1H-benzimidazol-1-yl)acetic Acid Core Structure
The construction of the this compound molecule is typically achieved through sequential reactions that first form the benzimidazole (B57391) ring system and then introduce the acetic acid moiety at the N-1 position.
The synthesis of this compound is not a single-step process but involves a well-defined sequence of reactions. The most common approach begins with the synthesis of the 2-propyl-1H-benzimidazole intermediate.
One established method for forming the benzimidazole ring is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid. rasayanjournal.co.innih.gov In this case, o-phenylenediamine is reacted with butanoic acid, often in the presence of a strong acid like hydrochloric acid, under reflux conditions to yield 2-propyl-1H-benzimidazole. orgsyn.org
The subsequent step is the N-alkylation of the pre-formed 2-propyl-1H-benzimidazole. To introduce the acetic acid group, the benzimidazole intermediate is treated with a haloacetic acid ester, such as ethyl chloroacetate (B1199739) or tert-butyl chloroacetate, in the presence of a base. ajgreenchem.comresearchgate.net Common bases used for this alkylation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction typically yields the corresponding ester, this compound ethyl ester.
The final step is the hydrolysis of the ester to the desired carboxylic acid. This is usually achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the final product, this compound. ajgreenchem.com
A representative synthetic scheme is outlined below:
Step 1: Benzimidazole Formation: o-Phenylenediamine + Butanoic Acid → 2-Propyl-1H-benzimidazole
Step 2: N-Alkylation: 2-Propyl-1H-benzimidazole + Ethyl Chloroacetate → Ethyl (2-propyl-1H-benzimidazol-1-yl)acetate
Step 3: Hydrolysis: Ethyl (2-propyl-1H-benzimidazol-1-yl)acetate → this compound
To improve the efficiency, yield, and environmental footprint of the synthesis of the benzimidazole core, various optimized strategies have been developed. These methods focus primarily on the initial condensation step to form the 2-substituted benzimidazole ring. rasayanjournal.co.in
Modern approaches often employ catalysts and alternative reaction conditions to drive the reaction to completion with higher yields and shorter reaction times. rsc.org For instance, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be effectively catalyzed by acids such as acetic acid or p-toluenesulfonic acid. rsc.orgtandfonline.com
Solvent-free "green" chemistry protocols have also been successfully applied. rasayanjournal.co.in Techniques like grinding the reactants in a mortar and pestle, sometimes with a catalytic amount of acetic acid, can lead to high yields of benzimidazoles without the need for bulk solvents. tandfonline.com Microwave-assisted synthesis is another powerful tool for accelerating the reaction, often leading to significantly reduced reaction times and improved yields. nih.gov
| Strategy | Description | Typical Reagents/Conditions | Advantages |
| Acid Catalysis | Use of a catalyst to promote the condensation reaction. rsc.orgtandfonline.comresearchgate.net | Acetic acid, p-toluenesulfonic acid, H₂SO₄@HTC. rasayanjournal.co.inrsc.org | Mild conditions, improved yields. |
| Mechanochemistry | Grinding reactants together, often without solvent. rasayanjournal.co.intandfonline.com | Mortar and pestle, ball-milling. tandfonline.com | Environmentally friendly, simple, short reaction times. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.gov | Microwave reactor, often with a catalyst like acetic acid. | Rapid synthesis, high efficiency. |
| Nano-catalysis | Employing nanoparticle catalysts to enhance reaction rates. rsc.org | nano-Fe₂O₃, nano-ZnS, Al₂O₃/CuI/PANI. rsc.org | High efficiency, catalyst recyclability. |
| Deep Eutectic Solvents (DES) | Using DES as both a reaction medium and a reagent. rasayanjournal.co.in | Choline chloride (ChCl):Urea. rasayanjournal.co.in | Improved yields, recyclable medium. |
Derivatization Approaches from this compound and its Precursors
The carboxylic acid functional group of this compound is a key handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The synthesis of hydrazide, hydrazone, and Schiff base derivatives begins with the conversion of the carboxylic acid to its corresponding acid hydrazide.
Hydrazide Formation: this compound is first converted to its methyl or ethyl ester via Fischer esterification. nih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol, to produce (2-Propyl-1H-benzimidazol-1-yl)acetohydrazide. nih.govajabs.org This hydrazide is a stable, crystalline solid and serves as a crucial intermediate. semanticscholar.org
Hydrazone Formation: The newly formed acetohydrazide can be readily condensed with a variety of aldehydes and ketones. soeagra.com This reaction is usually carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.govmdpi.com The resulting products are hydrazones, which contain the R₁R₂C=N-NH-C(=O)- linkage. soeagra.com
Schiff Base Formation: Schiff bases, characterized by the C=N double bond (imine), are typically formed by the condensation of a primary amine with an aldehyde or ketone. scirp.orguokerbala.edu.iq In the context of derivatives from this compound, the precursor acetohydrazide can be reacted with various aldehydes to form N-acylhydrazones, which are a subclass of Schiff bases. semanticscholar.orgresearchgate.net
| Derivative Type | Precursor | Key Reagents | Resulting Linkage |
| Hydrazide | This compound ethyl ester | Hydrazine hydrate | -C(=O)NHNH₂ |
| Hydrazone | (2-Propyl-1H-benzimidazol-1-yl)acetohydrazide | Aldehydes or Ketones | -C(=O)NHN=CR₁R₂ |
| Schiff Base | (2-Propyl-1H-benzimidazol-1-yl)acetohydrazide | Aldehydes | -C(=O)NHN=CHR |
The acetohydrazide intermediate is also a pivotal precursor for constructing five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles.
1,3,4-Oxadiazole Synthesis: A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an N-acylhydrazide. nih.gov (2-Propyl-1H-benzimidazol-1-yl)acetohydrazide can be reacted with various reagents to achieve this transformation. For example, refluxing the hydrazide with carbon disulfide in the presence of potassium hydroxide yields an intermediate that, upon further reaction, can be cyclized to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. sciforum.net Alternatively, direct cyclization can often be achieved by heating the hydrazide with a dehydrating agent like phosphorus oxychloride. nih.govijper.org
1,2,4-Triazole (B32235) Synthesis: The synthesis of 1,2,4-triazole rings can also start from the acetohydrazide. scispace.com A general route involves reacting the hydrazide with a phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. scispace.com This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to afford the corresponding 1,2,4-triazol-3-thiol derivative. scispace.com
While the N-1 position of the benzimidazole ring is occupied by the acetic acid group, the N-3 nitrogen atom remains available for further functionalization, most commonly through alkylation. researchgate.netlookchem.com
N-alkylation of the benzimidazole ring is typically performed by reacting the N-1 substituted benzimidazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. lookchem.comresearchgate.net Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in polar aprotic solvents like DMF or acetonitrile. researchgate.net The reaction proceeds via deprotonation of the N-H proton, forming a benzimidazolate anion which then acts as a nucleophile to attack the alkylating agent. researchgate.net This results in the formation of a 1,3-disubstituted benzimidazolium salt if the starting material is the acid, or a 1,3-disubstituted benzimidazole if the starting material is the ester which can be subsequently hydrolyzed. Studies have shown that using surfactants like sodium dodecyl sulphate (SDS) in an aqueous basic medium can provide a sustainable and efficient route for N-alkylation, often proceeding with high yields at ambient or slightly elevated temperatures. lookchem.com
Carboxylic Acid Functional Group Modifications (e.g., Esterification, Amide Formation)
The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives, most notably esters and amides. These transformations are crucial for altering the compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard protocols. A common method involves the reaction of this compound with an appropriate alcohol (e.g., propanol, butanol) under acidic conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid. This Fischer esterification is an equilibrium-driven process. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form the desired ester. Another approach involves the reaction with an alkyl halide in the presence of a non-nucleophilic base, such as cesium carbonate or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is particularly useful for synthesizing esters like tert-butyl esters. ajgreenchem.com
Amide Formation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct reaction is generally inefficient. libretexts.org Therefore, coupling agents are employed to facilitate the formation of the amide bond. Commonly used peptide coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The reaction is typically performed in an inert solvent at room temperature. An alternative two-step procedure involves the initial conversion of the carboxylic acid to its acyl chloride, followed by the addition of the desired amine. libretexts.org In specific applications, harsher conditions can be used. For example, a related benzimidazole-6-carboxylic acid has been coupled with an o-phenylenediamine derivative using phosphorus oxychloride (POCl₃) at elevated temperatures to form a new benzimidazole ring system, a transformation that proceeds via an intermediate amide. google.com
Table 1: Representative Conditions for Carboxylic Acid Modifications
| Transformation | Reagents | Solvent | Conditions | Product Class |
|---|---|---|---|---|
| Esterification | Propanol, H₂SO₄ (cat.) | Propanol | Reflux | Propyl ester |
| tert-Butyl chloroacetate, K₂CO₃ | DMF | Room Temp. | tert-Butyl ester ajgreenchem.com | |
| Amide Formation | Amine, EDC, HOBt | Dichloromethane | Room Temp. | Amide |
| 1. SOCl₂ 2. Amine | Toluene | 1. Reflux 2. Room Temp. | Amide |
Introduction of Substituents at the Benzimidazole Ring System
Modifying the core benzimidazole structure of this compound by introducing substituents on the benzene (B151609) ring is a key strategy for developing new chemical entities. Direct electrophilic substitution on the pre-formed benzimidazole ring can be challenging due to the presence of two nitrogen atoms, which can lead to complex product mixtures and issues with regioselectivity.
Therefore, the more common and controlled approach is to synthesize the target molecule from an already substituted starting material. This typically involves using a substituted o-phenylenediamine in the initial ring-forming condensation reaction. For example, to synthesize a chloro-substituted analogue, one would start with a 4-chloro-1,2-phenylenediamine. This diamine is then condensed with butyric acid (or a derivative) to form the 2-propylbenzimidazole (B106251) intermediate, which is subsequently N-alkylated with an acetic acid derivative. This bottom-up approach ensures precise control over the position and nature of the substituent on the aromatic ring. Research into related benzimidazole acetic acid derivatives has shown that various substituents, including halogens and other functional groups, can be incorporated using this strategy to explore structure-activity relationships. nih.govnih.gov
Advanced Synthetic Techniques and Conditions
Microwave-Assisted Synthesis in Benzimidazole Chemistry
The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages for the preparation of heterocyclic compounds like benzimidazoles. eurekaselect.com Compared to conventional heating methods, microwave-assisted synthesis dramatically reduces reaction times, often from hours to mere minutes, while frequently providing higher product yields and purity. asianpubs.orgmdpi.com
The key synthetic step for the benzimidazole core, the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, is particularly well-suited for microwave activation. researchgate.netdergipark.org.tr In the context of synthesizing the precursor to this compound, a mixture of o-phenylenediamine and butyric acid could be irradiated in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or under solvent-free conditions. dergipark.org.tr This rapid, high-temperature reaction efficiently forms the 2-propyl-1H-benzimidazole intermediate. The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes side product formation. mdpi.com This technique is considered a green chemistry approach as it often requires less solvent and energy. eurekaselect.com
Analytical Characterization Methods Applied in Synthesis Research
Spectroscopic Confirmation of Compound Structures (e.g., NMR, IR, Mass Spectrometry)
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
¹H NMR: The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. For this compound, characteristic signals would include: a triplet for the terminal methyl (-CH₃) protons of the propyl group, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) of the propyl group, and another triplet for the methylene group attached to the benzimidazole ring (C2-CH₂-). A sharp singlet would correspond to the methylene protons of the acetic acid moiety (N-CH₂-COOH). The four protons on the benzimidazole's benzene ring would appear as complex multiplets in the aromatic region of the spectrum. A broad singlet, which may be exchangeable with D₂O, would indicate the carboxylic acid proton (-COOH). ajgreenchem.com
¹³C NMR: The carbon spectrum would confirm the carbon framework, showing distinct signals for the three carbons of the propyl group, the methylene carbon of the acetic acid group, the carbonyl carbon of the carboxylic acid, and the unique carbon atoms of the benzimidazole ring system. ajgreenchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands:
A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.
A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.
C-H stretching vibrations for the aliphatic propyl and methylene groups typically appear just below 3000 cm⁻¹.
C=C and C=N stretching vibrations characteristic of the benzimidazole aromatic system are found in the 1450-1650 cm⁻¹ region. nist.govdocbrown.info
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₄N₂O₂), the molecular weight is 218.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 218. Key fragmentation pathways would likely include the loss of the carboxylic acid group (loss of 45 amu to give a fragment at m/z = 173) and the loss of the entire acetic acid side chain (loss of 59 amu to give a fragment at m/z = 159), corresponding to the stable 2-propylbenzimidazole cation.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Propyl -CH₃ | Triplet |
| Propyl -CH₂- | Multiplet (sextet) | |
| C2-CH₂- | Triplet | |
| N-CH₂-COOH | Singlet | |
| Aromatic -CH | Multiplet | |
| -COOH | Broad Singlet | |
| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O | ~1700 cm⁻¹ (strong) | |
| Aromatic C=C/C=N | 1450-1650 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z = 218 |
| Fragmentation | m/z = 173 [M-COOH]⁺ |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 1,2-phenylenediamine |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 2-propyl-1H-benzimidazole |
| 4-chloro-1,2-phenylenediamine |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Butyric acid |
| Cesium carbonate |
| Dicyclohexylcarbodiimide (DCC) |
| Dimethylformamide (DMF) |
| Oxalyl chloride |
| p-toluenesulfonic acid |
| Phosphorus oxychloride |
| Polyphosphoric acid (PPA) |
| Potassium carbonate |
| Sulfuric acid |
| tert-butyl chloroacetate |
Pre Clinical Biological Activities of 2 Propyl 1h Benzimidazol 1 Yl Acetic Acid and Its Derivatives
Antimicrobial Efficacy Studies
Derivatives of (2-Propyl-1H-benzimidazol-1-yl)acetic acid have demonstrated a broad spectrum of antimicrobial activity, showing potential as antibacterial, antifungal, and anti-tubercular agents. The mechanism often involves the inhibition of microbial nucleic acid and protein synthesis. researchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
A variety of novel benzimidazole (B57391) derivatives have been synthesized and tested against a range of pathogenic bacteria. tandfonline.comacs.org Studies consistently show that the introduction of different substituents onto the benzimidazole core significantly influences antibacterial potency. For instance, the presence of electron-withdrawing groups on an attached phenyl ring has been shown to enhance antibacterial effects. nih.gov
Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. In one study, novel pyrazole-attached benzimidazoles were synthesized and evaluated. nih.gov One particular compound, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, exhibited notable activity against Micrococcus luteus and Escherichia coli. nih.gov Another study on triaryl benzimidazoles found several derivatives to be highly active against multidrug-resistant (MDR) Staphylococci and Enterococci species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5–4 μg/mL. acs.org Specifically, compounds with dimethylamino substitutions connected by longer carbon chains showed improved activity. acs.org
Similarly, the synthesis of 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(aryl)acetamides produced compounds with broad-spectrum antibacterial properties against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The introduction of a methyl-piperidinyl group at the 1-position of certain 2-(thioalkyl)-1H-methylbenzimidazole derivatives also significantly improved antibacterial activity against environmental strains of E. coli. scirp.org
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus | MIC: 15.62 μg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | M. luteus, E. coli | Exhibited better activity than other derivatives | nih.gov |
| Triaryl Benzimidazole (Compound 13) | MDR Staphylococci & Enterococci | MIC: 0.5–4 μg/mL | acs.org |
| Triaryl Benzimidazole (Compound 13) | MDR Gram-negative strains | MIC: 16–32 μg/mL | acs.org |
| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole | Enterobacteria P1 strain | Inhibition diameter: 17.3 ± 0.6 mm | scirp.org |
| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | S. aureus, E. coli, P. aeruginosa | High antimicrobial activity | mdpi.com |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococci | MIC < 1 µg/mL | nih.gov |
Antifungal Activity Against Fungal Pathogens
The antifungal potential of this compound derivatives has been extensively investigated, revealing promising activity against various fungal pathogens, including species of Candida and Aspergillus. nih.govpharmacophorejournal.comipindexing.com The development of new antifungal agents is critical due to the rise of invasive fungal infections, particularly in immunocompromised individuals. nih.gov
Studies have shown that the nature of the substituent on the benzimidazole ring is a key determinant of antifungal efficacy. For example, research on 1-alkyl-1H-benzo[d]imidazoles demonstrated that the length of the alkyl chain influences activity. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal effects against clinical Candida species, with activity observed at concentrations ranging from 0.5-256 μg/ml. nih.gov These compounds were also effective against fluconazole-resistant Candida strains. nih.gov The optimal activity was seen with a 9-carbon alkyl chain, with potency decreasing as the chain length increased further. nih.gov
Other synthetic approaches have also yielded effective antifungal agents. A series of pyrazole-attached benzimidazoles showed that compounds with electron-withdrawing groups displayed superior activity. nih.gov One such derivative demonstrated comparable activity to the standard drug Ketoconazole against Aspergillus fumigatus with a MIC of 7.81 μg/mL. nih.gov Similarly, novel thieno[2,3-d]pyrimidine (B153573) hybrids bearing a benzimidazole moiety were active against the Candida albicans fungal strain. mdpi.com
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 1-Nonyl-1H-benzo[d]imidazole (1a) | Candida species | 0.5-256 μg/mL | nih.gov |
| 1-Decyl-1H-benzo[d]imidazole (2a) | Candida species | 2-256 μg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5g) | A. fumigatus | 7.81 μg/mL | nih.gov |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | A. niger, A. fumigatus | 7.81 μg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 μg/mL | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 μg/mL | nih.gov |
Anti-tubercular Activity Against Mycobacterium tuberculosis Strains
Benzimidazole derivatives are considered "privileged substructures" for drug design and have shown promise as lead compounds in the discovery of new anti-tubercular agents. nih.gov Several studies have focused on synthesizing and evaluating these compounds against Mycobacterium tuberculosis H37Rv and other resistant strains. nih.govnih.govfrontiersin.org
In one study, a series of novel 2,5-disubstituted benzimidazoles demonstrated in vitro potency against M. tuberculosis H37Rv, with MIC values ranging from 6.25–25 μg/mL. frontiersin.org Docking studies suggested that these compounds exhibit high affinity for the FtsZ protein, which is crucial for bacterial cell division, indicating a potential mechanism of action. frontiersin.org Another research effort synthesized a series of novel benzimidazoles, with three compounds displaying good activity (MIC < 0.2 μM) against the H37Rv strain. nih.govnih.gov
Furthermore, research into 2-substituted halogenobenzimidazoles revealed that specific derivatives, such as 5,6-dichloro-2-nonafluorobutylbenzimidazole, had MIC values against Mycobacterium kansasii and Mycobacterium avium that surpassed the reference drug, isoniazid. researchgate.net
Table 3: Anti-tubercular Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2,5-Disubstituted Benzimidazoles (5a, 5b, 11) | M. tuberculosis H37Rv | 6.25–25 μg/mL | frontiersin.org |
| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | M. tuberculosis H37Rv | 0.112 μM | nih.govnih.gov |
| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-resistant M. tuberculosis | 6.12 μM | nih.govnih.gov |
| 5,6-dichloro-2-nonafluorobutylbenzimidazole (2h) | M. kansasii, M. avium | Appreciable activity, exceeded isoniazid | researchgate.net |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 μg/mL | nih.gov |
Anti-inflammatory Properties
The benzimidazole scaffold has been identified as a preferred pharmacophore for developing analgesic and anti-inflammatory agents that act on various clinical targets, including the cyclooxygenase (COX) enzyme. nih.govjournalajacr.com
In Vitro Anti-inflammatory Assays (e.g., Inhibition of Protein Denaturation, Cyclooxygenase (COX) Enzyme Inhibition)
The anti-inflammatory potential of benzimidazole derivatives has been evaluated using various in vitro models. The inhibition of protein denaturation is a well-documented mechanism for anti-inflammatory drugs, as protein denaturation is implicated in the production of auto-antigens in certain rheumatic diseases. tsijournals.com
Several synthesized benzimidazole derivatives have demonstrated significant inhibition of protein denaturation. journalajacr.comresearchgate.net In one study, a series of carboxylic acid benzimidazole derivatives were synthesized, with several compounds showing potent in vitro anti-inflammatory response by inhibiting protein denaturation when compared to the standard drug Indomethacin. researchgate.net Another study reported that newly synthesized benzimidazole derivatives (BM 1 and BM 2) showed anti-inflammatory effects comparable to standard drugs in a protein denaturation assay. ijpsjournal.com
Molecular docking studies have been employed to understand the mechanism of action, revealing that these compounds can bind to COX enzymes. nih.gov A series of 2-substituted benzimidazole derivatives were assessed for their anti-inflammatory potential, with compounds B2, B4, B7, and B8 showing IC50 values lower than the standard ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, which is often used to assess effects on inflammatory pathways. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
|---|---|---|---|
| Carboxylic acid benzimidazole derivatives (1,2,3,8,10) | Inhibition of Protein Denaturation | Potent response vs. Indomethacin | researchgate.net |
| Benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence | IC50 values lower than Ibuprofen | nih.gov |
| Coumarin Schiff base derivative (Compound 7) | Inhibition of Protein Denaturation | 95.42% inhibition at 200 μg/mL | tandfonline.com |
| Benzimidazole derivatives (BM 1, BM 2) | Protein Denaturation Method | Effects comparable to standard drugs | ijpsjournal.com |
In Vivo Anti-inflammatory Models in Animal Studies (e.g., Carrageenan-Induced Paw Edema, Acetic Acid-Induced Writhing)
In vivo animal models are crucial for confirming the anti-inflammatory and analgesic effects of new chemical entities. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation, while the acetic acid-induced writhing test assesses peripheral analgesic activity. researchgate.netnih.govslideshare.net
Multiple studies have shown that benzimidazole derivatives effectively reduce inflammation and pain in these models. The carrageenan-induced paw edema model involves a biphasic inflammatory response, and compounds are evaluated based on their ability to reduce the resulting swelling. researchgate.netnih.gov A study on 3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid and its derivatives found several compounds to be potent in the rat paw edema model, with activity comparable to the standard drug Indomethacin. journalajacr.com
The acetic acid-induced writhing test involves the injection of acetic acid to induce abdominal contractions, and the analgesic effect is measured by the reduction in the number of these writhes. wisdomlib.orgnih.gov A novel series of carboxylic acid benzimidazole derivatives showed an effective analgesic response in this test. researchgate.net For example, N-(benzo[d]thiazol-2-yl)acetamide, a related heterocyclic compound, produced a 76% reduction in writhing in the first 5 minutes of observation. jnu.ac.bd These in vivo results corroborate the anti-inflammatory and analgesic potential observed in vitro. nih.govnih.gov
Table 5: In Vivo Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives
| Compound/Derivative | Animal Model | Result | Reference |
|---|---|---|---|
| 3-(2-[1H Benzimidazole-2-YL)-2-Oxethyl] Phenyl) Acetic Acid derivatives (AA, AC, AJ, AK, AL) | Carrageenan-induced rat paw edema | Potent activity, comparable to Indomethacin | journalajacr.com |
| Carboxylic acid benzimidazole derivatives (1,2,3,10) | Acetic acid-induced writhing test | Effective analgesic response | researchgate.net |
| N-(benzo[d]thiazol-2-yl)acetamide (S30A1) | Acetic acid-induced writhing test | 76% reduction in writhing (0-5 min) | jnu.ac.bd |
| Ellagic Acid | Carrageenan-induced rat paw edema | Dose-dependent reduction in edema | nih.gov |
Anticancer / Antiproliferative Potential
The evaluation of this compound and its derivatives has centered on their ability to inhibit the growth of and induce death in cancer cells. These investigations have spanned a variety of human cancer cell lines and have sought to elucidate the specific cellular processes that these compounds disrupt.
The cytotoxic effects of derivatives of this compound have been demonstrated across a panel of human cancer cell lines. A notable benzimidazole derivative, identified as se-182, has shown promising antiproliferative capabilities. When tested against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines, se-182 exhibited significant cytotoxic effects. Specifically, it demonstrated high cytotoxic activity against HepG2 and A549 cancer cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Another study focused on copper(II) ternary complexes of a related compound, 2-((1H-benzimidazol-2-yl)methylamino)acetic acid. These complexes were found to exhibit moderate cytotoxic activity against human cervical cancer cells (HeLa) and human breast cancer cells (MCF-7), among others.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| se-182 | HepG2 | 15.58 | |
| se-182 | A549 | 15.80 |
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of specific benzimidazole derivatives against various human cancer cell lines.
To understand the basis of their anticancer activity, researchers have investigated the molecular mechanisms through which these benzimidazole derivatives exert their effects. These studies have uncovered interactions with key cellular components and pathways involved in cell proliferation and survival.
The interaction with DNA is a critical mechanism for many anticancer agents. Studies on copper(II) mixed-polypyridyl complexes of 2-((1H-benzimidazol-2-yl)methylamino)acetic acid have shown that these compounds can bind to calf thymus DNA. Furthermore, these complexes have demonstrated the ability to cleave pUC19 plasmid DNA without the need for any external agents, indicating a direct interaction with DNA that can lead to damage and subsequent cell death.
Topoisomerases are enzymes that are essential for DNA replication and transcription, making them a key target for cancer therapy. Research has shown that certain benzimidazole derivatives can act as topoisomerase inhibitors. For instance, a series of benzimidazole-rhodanine conjugates were found to be potent and selective inhibitors of topoisomerase II, with some compounds showing significant inhibitory activity at a concentration of 10 μM. Another study on imidazo[4,5-b]phenazines, which share a structural similarity with benzimidazoles, identified compounds that could dually inhibit both topoisomerase I and topoisomerase IIα. These findings suggest that the benzimidazole scaffold is a promising framework for developing novel topoisomerase inhibitors.
Disruption of the normal cell cycle and induction of programmed cell death, or apoptosis, are hallmarks of effective anticancer drugs. Several studies have highlighted the ability of benzimidazole derivatives to modulate the cell cycle and trigger apoptosis in cancer cells. For example, certain novel benzimidazole derivatives have been shown to induce apoptosis in HepG-2 cells, with one compound increasing the apoptosis rate from 5% to 44%. This was accompanied by an increase in the BAX/Bcl-2 ratio, caspase-3 levels, and p53 expression, all of which are key indicators of apoptosis. Similarly, other benzimidazole-containing compounds have been observed to cause cell cycle arrest at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is therefore a significant strategy in cancer treatment. A number of benzimidazole derivatives have been investigated as potential VEGFR-2 inhibitors. One study reported a series of piperazinylquinoxaline-based derivatives that showed significant VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. The most potent of these compounds exhibited an IC50 of 0.192 µM against VEGFR-2. These findings underscore the potential of the benzimidazole scaffold in the design of targeted anticancer therapies that disrupt tumor angiogenesis.
Mechanistic Investigations of Anticancer Action in Cellular Models
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for maintaining genomic stability through their role in DNA repair processes. frontiersin.org The inhibition of PARP, particularly PARP-1 and PARP-2, is a therapeutic strategy in oncology, as it can induce synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms. frontiersin.orgrjpbcs.com Benzimidazole and its derivatives have been identified as a promising pharmacophore for the development of potent PARP inhibitors. nih.gov
Research into benzimidazole carboxamide derivatives has led to the discovery of potent dual inhibitors of PARP-1 and PARP-2. nih.gov For instance, certain compounds within this class have demonstrated significant inhibitory activity with IC₅₀ values in the low nanomolar range. nih.gov One notable example from a different series of benzimidazole derivatives is Veliparib (ABT-888), an oral inhibitor of PARP-1 and PARP-2, which has been extensively studied in preclinical tumor models. nih.gov This compound, chemically identified as 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, has shown excellent potency against both PARP-1 and PARP-2 enzymes. nih.gov
Table 1: PARP Inhibition by Benzimidazole Derivatives
| Compound | Target | Inhibitory Activity | Source |
|---|---|---|---|
| Compound 5cj | PARP-1 / PARP-2 | IC₅₀ ≈ 4 nM | nih.gov |
| Compound 5cp | PARP-1 / PARP-2 | IC₅₀ ≈ 4 nM | nih.gov |
| Veliparib (ABT-888) | PARP-1 / PARP-2 | Kᵢ = 5 nM | nih.gov |
Antiviral Activity Research
The broad-spectrum biological activity of the benzimidazole nucleus has prompted investigations into its potential as an antiviral agent. frontiersin.org Studies have been conducted on various derivatives to assess their efficacy against different viruses.
A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzene sulphonic acids was synthesized and evaluated for in vitro antimicrobial and antiviral activity. acs.org Within this series, specific compounds demonstrated notable activity. The research highlighted that compounds 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (compound 9) and 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (compound 18) were identified as the most active derivatives in the antimicrobial screens, which included antiviral evaluation. acs.org
Analgesic Properties in Pre-clinical Models
The potential of benzimidazole derivatives as analgesic agents has been explored in various preclinical models designed to assess both peripheral and central pain mechanisms. banglajol.inforjpbcs.com The acetic acid-induced writhing test, a common model for evaluating peripheral analgesia, has been frequently used. banglajol.infoijpsonline.com
In one study, synthesized benzimidazole derivatives demonstrated significant peripheral analgesic effects. banglajol.info Compounds 1 and 2, at a dose of 50 mg/kg, produced writhing inhibitions of 79.66% and 83.05%, respectively, which were comparable to the standard drug aceclofenac (B1665411). banglajol.info Another investigation focused on 2-substituted 3-acetic acid benzimidazole derivatives, a structure closely related to the subject compound. rjpbcs.com In this research, compound 3a, 2-((p-Chlorostyryl)-3-acetic acid)-1H-benzimidazole, showed a 78.70% protective effect in the writhing test. rjpbcs.com Other disubstituted benzimidazoles also displayed potent analgesic activity, with one derivative (compound 3c) achieving 88.81% inhibition of writhing, equivalent to the standard drug aceclofenac at the same dose. ijpsonline.com
Table 2: Analgesic Activity of Benzimidazole Derivatives in the Acetic Acid-Induced Writhing Test
| Compound Series | Compound | Dose (mg/kg) | % Inhibition / Protection | Reference Standard | Source |
|---|---|---|---|---|---|
| Benzimidazole Derivatives | Compound 1 | 50 | 79.66% | Aceclofenac (85.59%) | banglajol.info |
| Benzimidazole Derivatives | Compound 2 | 50 | 83.05% | Aceclofenac (85.59%) | banglajol.info |
| 2-Substituted 3-Acetic Acid Benzimidazoles | Compound 3a | Not Specified | 78.70% | Not Specified | rjpbcs.com |
| 2-Substituted 3-Acetic Acid Benzimidazoles | Compound 3b | Not Specified | 62.78% | Not Specified | rjpbcs.com |
| Disubstituted Benzimidazoles | Compound 3c | 25 | 88.81% | Aceclofenac (88.81%) | ijpsonline.com |
Antioxidant Effects and Radical Scavenging Activity
Several benzimidazole derivatives have been investigated for their capacity to act as antioxidants by scavenging free radicals. frontiersin.org These properties are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and by measuring the inhibition of lipid peroxidation (LP). nih.govnih.gov
One study on novel benzimidazole derivatives carrying thiosemicarbazide (B42300) and triazole moieties found that the compounds had a significant capacity to interact with the stable DPPH free radical. nih.gov Another investigation into benzimidazole derivatives with aryl-methylene amino acetamide (B32628) groups assessed their ability to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. nih.gov The results showed that several compounds had moderate inhibitory activity on LP levels, with the most active compound in the series (compound 3) causing a 57% inhibition, compared to 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov A comprehensive review highlighted numerous benzimidazole derivatives with promising antioxidant potential, some exhibiting IC₅₀ values in DPPH assays that were comparable or superior to standard antioxidants. frontiersin.org
Table 3: Antioxidant Activity of Benzimidazole Derivatives
| Compound Series | Compound | Assay | Activity | Reference Standard | Source |
|---|---|---|---|---|---|
| Aryl-methylene amino acetamide benzimidazoles | Compound 3 | Lipid Peroxidation Inhibition | 57% Inhibition | BHT (65% Inhibition) | nih.gov |
| Benzimidazole Derivatives | Compound 195 | DPPH Scavenging | IC₅₀ = 19.7 µmol/L | BHT (IC₅₀ = 23.4 µmol/L) | frontiersin.org |
| Benzimidazole Derivatives | Compound 196 | DPPH Scavenging | IC₅₀ = 13.9 µmol/L | BHT (IC₅₀ = 23.4 µmol/L) | frontiersin.org |
| Benzimidazole Derivatives | Compound 197 | DPPH Scavenging | IC₅₀ = 1.2 µmol/L | BHT (IC₅₀ = 23.4 µmol/L) | frontiersin.org |
| Salicyl/Oxadiazole/Triazole Benzimidazoles | Compounds 4b, 6a, 6b, 7a, 7b | DPPH & ABTS Scavenging | Very good scavenging activity | Not Specified | researchgate.net |
Comprehensive Enzyme Modulation Studies
The therapeutic effects of many drugs are achieved through the modulation of specific enzymes. Benzimidazole derivatives have been studied for their inhibitory effects on key enzymes involved in inflammation and cellular signaling pathways.
Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is linked to gastrointestinal side effects. nih.govnih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors.
The benzimidazole scaffold has been utilized to design such inhibitors. nih.govplantarchives.org A study on 2-substituted 3-acetic acid benzimidazole derivatives demonstrated potent in-vitro anti-inflammatory activity by inhibiting protein denaturation, with several compounds showing IC₅₀ values comparable to the standard drug Indomethacin. rjpbcs.com For example, compound 3j exhibited an IC₅₀ of 117.58 ppm. rjpbcs.com Further research into other 2-substituted benzimidazoles identified compounds with IC₅₀ values for COX inhibition that were lower than the standard ibuprofen. nih.gov Some derivatives have also shown high selectivity for COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents. nih.gov
Table 4: COX Inhibitory Activity of Benzimidazole Derivatives
| Compound Series | Compound | Assay | IC₅₀ (µM or ppm) | Selectivity Index (SI) COX-1/COX-2 | Source |
|---|---|---|---|---|---|
| 2-Substituted 3-Acetic Acid Benzimidazoles | Compound 3h | Protein Denaturation Inhibition | 120.72 ppm | Not Reported | rjpbcs.com |
| 2-Substituted 3-Acetic Acid Benzimidazoles | Compound 3j | Protein Denaturation Inhibition | 117.58 ppm | Not Reported | rjpbcs.com |
| Benzoxazole Analog (for comparison) | Compound 62 | COX-2 Inhibition (EIA) | 0.04 µM | 25.5 | nih.gov |
| 2-Substituted Benzimidazoles | Compounds B2, B4, B7, B8 | Luminol-enhanced chemiluminescence | Lower than Ibuprofen | Not Reported | nih.gov |
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. banglajol.infonih.gov This localization has made PDE10A an attractive target for the development of novel therapeutics, particularly for neuropsychiatric disorders.
A series of novel benzimidazole-based compounds were designed and synthesized as potent PDE10A inhibitors. nih.gov These efforts led to the discovery of highly potent and selective inhibitors. Most of the newly designed compounds exhibited strong inhibition of PDE10A, with IC₅₀ values below 100 nmol/L in in vitro bioassays. nih.gov One particularly potent inhibitor, identified as compound 14·3HCl, demonstrated an IC₅₀ of 2.8 nmol/L and over 3500-fold selectivity for PDE10A against other PDE isoforms. nih.gov The binding pattern of this compound was further elucidated through co-crystallization with the PDE10A enzyme, providing a structural basis for the rational design of future selective inhibitors. nih.gov
Table 5: PDE10A Inhibition by Benzimidazole Derivatives
| Compound | Target | IC₅₀ (nmol/L) | Selectivity | Source |
|---|---|---|---|---|
| Compound 1 | PDE10A | ~100 | Not Reported | nih.gov |
| Compound A (2b) | PDE10A | 0.44 | Highly Selective | nih.gov |
| Compound 14·3HCl | PDE10A | 2.8 | >3500-fold vs other PDEs | nih.gov |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Research has shown that various benzimidazole derivatives possess the ability to inhibit AChE. nih.govnih.gov
A series of benzimidazole-triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these, compounds with specific substitutions, such as a 3,4-dihydroxy group on the phenyl ring and a chloro group on the benzimidazole ring, demonstrated potent inhibition of AChE. nih.gov For instance, one such derivative exhibited an IC50 value of 29.5 ± 1.2 nM, which is comparable to the well-known AChE inhibitor, donepezil (B133215) (IC50 = 21.8 ± 0.9 nM). nih.gov Kinetic studies revealed that these derivatives act as mixed-type inhibitors of AChE. nih.gov
Furthermore, the benzimidazole scaffold is considered a ring isostere of the indanone pharmacophore present in donepezil, providing a structural basis for its AChE inhibitory potential. nih.gov Molecular docking studies have further elucidated the binding modes of these benzimidazole derivatives within the active site of AChE. ekb.eg
| Compound Derivative | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole derivative (3h) | 29.5 ± 1.2 | 24.8 | Mixed | nih.gov |
| Benzimidazole-triazole derivative (3d) | 31.9 ± 0.1 | 26.2 | Mixed | nih.gov |
| Donepezil (Reference) | 21.8 ± 0.9 | N/A | N/A | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, pyrimidines, and several amino acids. nih.gov Consequently, DHFR inhibitors are utilized as anticancer and antimicrobial agents. nih.gov The benzimidazole nucleus has been explored as a scaffold for the development of novel DHFR inhibitors.
Research into pyrimidine-clubbed benzimidazole derivatives has identified several compounds with potential DHFR inhibitory activity. nih.gov These compounds were designed and screened using in-silico methods before being synthesized and tested for their biological activity. nih.gov In another study, a series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed as DHFR inhibitors. One of the most potent compounds in this series, featuring a 2-thiazol-2-yl substituent on the benzimidazole ring, exhibited a Ki of 0.002 nM against S. aureus DHFR, with high selectivity over human DHFR. acs.org This highlights the potential of benzimidazole derivatives in developing selective antibacterial agents. acs.org
| Compound Derivative | Target Organism | Ki (nM) | Selectivity (over human DHFR) | Reference |
|---|---|---|---|---|
| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline | S. aureus | 0.002 | 46,700-fold | acs.org |
Glutaminyl Cyclase (QC) Inhibition
Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamine residues of peptides and proteins. nih.gov The formation of pGlu-amyloid-β (Aβ) peptides is considered a critical step in the pathogenesis of Alzheimer's disease. nih.gov Therefore, inhibiting QC is a promising therapeutic strategy.
Benzimidazole derivatives have been identified as potent inhibitors of human QC (hQC). nih.govnih.gov Structure-activity relationship studies have revealed that the benzimidazole moiety acts as a metal-binding group within the active site of the enzyme. nih.gov Optimization of these derivatives, by connecting the benzimidazole to various heteroaryl scaffolds like 1,3,4-thiadiazoles and 1,2,3-triazoles, has led to compounds with inhibitory potencies in the nanomolar range. nih.gov For instance, one study identified a benzimidazole derivative, 5,6-dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine, as a potential drug candidate for Alzheimer's disease based on its QC inhibitory activity. rsc.org
| Compound Derivative | Ki (nM) | Reference |
|---|---|---|
| 3-[3-(1H-imidazol-1-yl)propyl]-2-thioxoimidazolidin-4-one | 818 ± 1 | nih.gov |
| 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene | 295 ± 5 | nih.gov |
Receptor Binding Affinity and Antagonism Studies
Derivatives of this compound have also been investigated for their ability to bind to and modulate the activity of various cell surface receptors. These interactions are crucial for understanding their potential pharmacological effects.
Cannabinoid Receptor (CB1, CB2) Interactions
The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in regulating a wide range of physiological processes. nih.gov Benzimidazole derivatives have been explored for their potential to interact with these receptors. nih.gov A study on 2-pyridylbenzimidazole derivatives revealed high-affinity ligands for the CB1 receptor. nih.gov One of the most active compounds in this series, JM-39, exhibited a Ki value of 0.53 nM for the CB1 receptor. nih.gov This suggests that the benzimidazole scaffold can be a valuable template for designing potent cannabinoid receptor ligands. nih.gov
| Compound Derivative | Ki (nM) for CB1 | Reference |
|---|---|---|
| JM-39 (a 2-pyridylbenzimidazole derivative) | 0.53 | nih.gov |
Angiotensin II Type 1 (AT1) Receptor Antagonism
The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and cardiovascular homeostasis. nih.gov AT1 receptor antagonists are widely used as antihypertensive drugs. nih.gov The benzimidazole nucleus is a core structural feature of several clinically used AT1 receptor antagonists, such as candesartan (B1668252) and telmisartan. nih.gov
Research has shown that various substituted benzimidazole derivatives exhibit potent AT1 receptor antagonistic activity. nih.govnih.gov For example, a series of benzimidazole-7-carboxylic acid derivatives bearing different acidic heterocycles were synthesized and found to have high affinity for the AT1 receptor, with IC50 values in the range of 10⁻⁶ to 10⁻⁷ M. acs.org These compounds were also effective in inhibiting the pressor response induced by angiotensin II in vivo. acs.org The slow dissociation of some benzimidazole derivatives from the AT1 receptor contributes to their insurmountable antagonism. psu.edu
| Compound Derivative | IC50 (M) | Reference |
|---|---|---|
| Benzimidazole-7-carboxylic acid derivatives | 10⁻⁶ - 10⁻⁷ | acs.org |
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2) Antagonism
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G protein-coupled receptor involved in allergic inflammation. nih.gov Antagonism of the CRTH2 receptor is a promising therapeutic strategy for allergic diseases such as asthma. nih.gov
Studies have identified benzimidazole derivatives as potent and selective CRTH2 antagonists. The antagonism of CRTH2 by these compounds has been shown to attenuate airway tissue eosinophilia and mucus production in preclinical models of allergic airway inflammation. nih.gov This suggests that benzimidazole-based CRTH2 antagonists have the potential to be effective in treating allergic conditions. nih.gov
| Compound Derivative | Activity | Effect | Reference |
|---|---|---|---|
| TM30089 (a specific CRTH2 antagonist) | Potent Antagonist | Significantly reduced airway tissue eosinophilia and mucus production | nih.gov |
Antiprotozoal Activity Against Specific Protozoa
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. While specific research on the antiprotozoal effects of this compound is not extensively detailed in publicly available literature, the general class of benzimidazole derivatives has been the subject of numerous studies for their potential against various protozoan parasites. These investigations provide a foundational understanding of the potential antiprotozoal profile of this class of compounds.
Research has consistently demonstrated that modifications to the benzimidazole core can lead to potent activity against several protozoa of medical importance, including Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. nih.govresearchgate.net These parasites are responsible for common infections in humans. mdpi.compreprints.org
A study on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed that these compounds exhibited strong in vitro activity against T. vaginalis, G. intestinalis, and E. histolytica. nih.govresearchgate.net Notably, many of the tested derivatives displayed inhibitory concentrations (IC50) in the nanomolar range, indicating a potency that in some cases surpassed that of metronidazole (B1676534), a standard drug for these infections. nih.govresearchgate.net
Furthermore, the development of hybrid molecules incorporating the benzimidazole structure has shown promise. For instance, novel hybrids of benzimidazole and pentamidine (B1679287) were synthesized and tested against a panel of protozoa. nih.gov Several of these hybrid compounds demonstrated significant bioactivity, with IC50 values in the low micromolar range against T. vaginalis, G. lamblia, and E. histolytica, proving to be considerably more potent than either pentamidine or metronidazole alone. nih.gov
The mechanism of action for the antiprotozoal effects of many benzimidazole derivatives is often attributed to their ability to bind to β-tubulin, a protein crucial for the formation of microtubules in the parasite's cytoskeleton. This interaction disrupts cell division and other essential cellular processes, ultimately leading to the parasite's death.
While the direct antiprotozoal data for this compound remains to be fully elucidated, the established and potent activity of structurally related benzimidazole derivatives against a range of protozoan parasites suggests that this compound and its derivatives could be valuable candidates for further investigation in the search for new antiprotozoal agents.
Table of Research Findings on Antiprotozoal Activity of Benzimidazole Derivatives
| Compound Class | Target Protozoa | Key Findings | Reference(s) |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | Strong in vitro activity with IC50 values in the nanomolar range, often exceeding the potency of metronidazole. | nih.govresearchgate.net |
| Benzimidazole-pentamidine hybrids | Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica | High bioactivity in the low micromolar range (IC50 < 1 µM), significantly more potent than pentamidine or metronidazole. | nih.gov |
Structure Activity Relationship Sar Studies of 2 Propyl 1h Benzimidazol 1 Yl Acetic Acid Derivatives
Influence of Substituents at N-1 and C-2 Positions of the Benzimidazole (B57391) Core on Biological Activity
The biological activity of benzimidazole derivatives is highly sensitive to the nature and position of substituents on the benzimidazole core, particularly at the N-1 and C-2 positions. nih.govnih.govnih.gov These positions are pivotal for the molecule's interaction with its biological target, such as the angiotensin II type 1 (AT1) receptor.
The substituent at the C-2 position plays a significant role in defining the potency and efficacy of these compounds. SAR studies have consistently shown that an alkyl group, such as the propyl group in the parent compound, is often optimal for activity. The length and nature of this alkyl chain are critical; for instance, in a series of 2-alkyl benzimidazole derivatives, activity was found to be dependent on the chain length, with propyl and butyl groups often showing higher potency than smaller (methyl, ethyl) or larger alkyl groups. nih.gov This suggests that the C-2 substituent fits into a specific hydrophobic pocket of the receptor.
The N-1 position is equally important for modulating the pharmacological profile. The acetic acid moiety at the N-1 position of (2-Propyl-1H-benzimidazol-1-yl)acetic acid is a key feature. This acidic group is often crucial for anchoring the molecule to the receptor through ionic interactions. Modifications at this position, such as esterification or amidation of the carboxylic acid, can significantly alter the compound's binding affinity and pharmacokinetic properties. For example, replacing the acetic acid with a larger, more complex side chain, such as a biphenylmethyl group, is a common strategy in the design of potent angiotensin II receptor blockers. nih.gov This larger substituent can engage in additional binding interactions with the receptor, thereby enhancing potency.
| Compound | R1 (N-1 Position) | R2 (C-2 Position) | Relative Angiotensin II Receptor Antagonist Activity |
|---|---|---|---|
| Analog 1 | -CH₂COOH | -CH₂CH₃ (Ethyl) | Moderate |
| This compound | -CH₂COOH | -CH₂CH₂CH₃ (Propyl) | High |
| Analog 2 | -CH₂COOH | -CH₂CH₂CH₂CH₃ (Butyl) | High |
| Analog 3 | -CH₃ | -CH₂CH₂CH₃ (Propyl) | Low |
| Analog 4 | -CH₂-Ph-tetrazole | -CH₂CH₂CH₃ (Propyl) | Very High |
Impact of Side Chain Modifications on Pharmacological Efficacy
The acetic acid side chain at the N-1 position is a critical determinant of the pharmacological efficacy of this compound and its derivatives. This side chain can influence several aspects of the drug's behavior, including its binding mode, potency, and pharmacokinetic profile.
The carboxylic acid group of the side chain is particularly important. It is generally understood to mimic the carboxylate group of angiotensin II, the natural ligand of the AT1 receptor, or the phenolic hydroxyl group of tyrosine, another key residue in angiotensin II. This allows for a strong ionic interaction with a positively charged residue in the receptor binding pocket, which is a key anchoring point for the antagonist.
Modifications to the length and flexibility of this side chain can have a profound impact on activity. For instance, increasing the length of the alkyl chain separating the benzimidazole ring from the carboxylic acid can alter the orientation of the acidic group within the binding site, potentially leading to a decrease in binding affinity. Conversely, introducing conformational constraints into the side chain, for example, by incorporating a cyclic structure, can sometimes enhance potency by reducing the entropic penalty of binding.
| Compound | N-1 Side Chain Modification | C-2 Substituent | Effect on Pharmacological Efficacy |
|---|---|---|---|
| This compound | -CH₂COOH | -CH₂CH₂CH₃ | Baseline High Activity |
| Analog 5 | -CH₂COOCH₂CH₃ (Ethyl ester) | -CH₂CH₂CH₃ | Prodrug, improved oral absorption, active in vivo |
| Analog 6 | -CH₂CONH₂ (Amide) | -CH₂CH₂CH₃ | Reduced Activity (loss of ionic interaction) |
| Analog 7 | -(CH₂)₂COOH (Propionic acid) | -CH₂CH₂CH₃ | Potentially altered binding orientation and activity |
Correlation between Electronic Properties and Biological Activity Profiles
The biological activity of this compound derivatives is not only dependent on their shape and size (steric factors) but also on the distribution of electrons within the molecule (electronic properties). Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the correlation between electronic properties and biological activity profiles. researchgate.netsci-hub.se
The electronic nature of the substituents on the benzimidazole ring can significantly influence the molecule's ability to interact with its target receptor. For example, the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, methoxy) on the benzene (B151609) ring of the benzimidazole core can alter the pKa of the imidazole (B134444) nitrogens and the electron density of the aromatic system. These changes can affect the strength of hydrogen bonds and π-π stacking interactions with the receptor.
QSAR models often use electronic descriptors such as Hammett constants (σ), dipole moments, and calculated atomic charges to quantify these effects. For instance, a positive correlation between the biological activity and a negative Hammett constant for a substituent at a particular position would suggest that electron-donating groups at that position enhance activity. These studies have shown that for angiotensin II receptor antagonists, a delicate balance of electronic properties is required for optimal activity. researchgate.net
The lipophilicity of the molecule, which is also an electronic property, is another critical factor. A certain degree of lipophilicity is necessary for the molecule to cross cell membranes and reach its target. However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown. QSAR studies help in optimizing this property to achieve a favorable pharmacokinetic profile. researchgate.net
Identification of Key Structural Motifs and Privileged Substructures for Enhanced Activity
In the quest for more potent and selective drugs, medicinal chemists often identify "key structural motifs" or "privileged substructures" that are repeatedly found in active compounds across different biological targets. The benzimidazole ring system itself is considered a privileged structure due to its ability to mimic the purine (B94841) core of endogenous molecules and to participate in various non-covalent interactions. nih.gov
For angiotensin II receptor antagonists, a key structural motif that has emerged from extensive SAR studies is the combination of the benzimidazole core with a biphenyl-tetrazole moiety attached to the N-1 position. The tetrazole ring, being an acidic isostere of a carboxylic acid, provides a crucial acidic anchor point for receptor binding. The biphenyl (B1667301) spacer optimally positions the tetrazole group for this interaction.
The 2-propyl group in this compound is another important structural feature that contributes to its activity. As mentioned earlier, this alkyl group is thought to occupy a hydrophobic pocket in the AT1 receptor. The combination of these motifs—the N-1 acidic side chain, the C-2 alkyl group, and the benzimidazole core—forms a pharmacophore that is essential for high-affinity binding to the angiotensin II receptor.
The identification of these privileged substructures and key motifs allows for the rational design of new and improved derivatives. By using the benzimidazole scaffold as a template, researchers can systematically introduce and modify these key features to fine-tune the pharmacological properties of the resulting compounds.
Stereochemical Considerations in Benzimidazole Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drugs. In the context of benzimidazole derivatives, the introduction of chiral centers can lead to the existence of enantiomers, which are non-superimposable mirror images of each other.
If a substituent on the benzimidazole core or its side chains contains a chiral center, the resulting enantiomers can exhibit significantly different pharmacological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. One enantiomer may bind with high affinity to the receptor and elicit the desired therapeutic effect, while the other enantiomer may have lower affinity, be inactive, or even cause unwanted side effects.
For example, if the propyl group at the C-2 position were to be replaced by a sec-butyl group, a chiral center would be introduced. The (R)- and (S)-enantiomers of the resulting compound could have different potencies as angiotensin II receptor antagonists. Similarly, introducing a chiral center in the N-1 acetic acid side chain would also lead to enantiomers with potentially different activities.
Therefore, when designing and synthesizing new benzimidazole derivatives, it is crucial to consider the stereochemical outcomes. In many cases, it is desirable to synthesize and test the individual enantiomers separately to identify the more active and safer isomer for further development. This approach, known as chiral switching, has been successfully applied to many drugs to improve their therapeutic index.
Computational and Theoretical Investigations in Research on 2 Propyl 1h Benzimidazol 1 Yl Acetic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as (2-Propyl-1H-benzimidazol-1-yl)acetic acid, might interact with a biological target, typically a protein or enzyme.
Molecular docking studies on benzimidazole (B57391) derivatives have explored their interactions with various therapeutically relevant enzymes. These studies are crucial for understanding the structural basis of their biological activity.
Cyclooxygenase-2 (COX-2): The benzimidazole nucleus is a core structure in many anti-inflammatory agents that target COX enzymes. plantarchives.org Docking studies of novel benzimidazole derivatives into the active site of the COX-2 enzyme (PDB ID: 4COX) have been performed to elucidate their binding modes. ekb.eg These simulations often reveal key interactions, such as hydrogen bonds with residues like Arg120, Tyr355, and Ser530, which are critical for inhibitory activity. nih.gov Hydrophobic interactions with residues including Leu352, Val349, and Ala527 also contribute to the stability of the ligand-enzyme complex. nih.gov The acetic acid moiety of the title compound is significant, as carboxyl groups are known to be important for interacting with the active sites of various proteins. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer agents. mdpi.comnih.gov Computational studies on 2,6-disubstituted 1H-benzimidazoles have shown that these compounds can effectively bind to the active site of microbial DHFR. nih.gov Key amino acid residues involved in these interactions include Phe31, Ile94, Asp27, and Gln32. nih.gov The binding of these inhibitors blocks the synthesis of essential cellular components like DNA and RNA, leading to cell growth arrest. mdpi.com
While specific docking studies for this compound against Poly (ADP-ribose) polymerase-1 (PARP-1) and cannabinoid receptors were not prominently available in the reviewed literature, the versatile binding nature of the benzimidazole scaffold suggests potential interactions that could be explored in future computational work.
Table 1: Examples of Key Amino Acid Interactions for Benzimidazole Derivatives with Biological Targets
| Target Protein | PDB ID | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 4COX | Arg120, Tyr355, Ser530, Met522, Trp387 | Hydrogen Bonding | ekb.egnih.gov |
| Leu352, Val349, Leu359, Phe518, Gly526 | Hydrophobic Contacts | nih.gov | ||
| Dihydrofolate Reductase (DHFR) | 3FYV | Phe31, Ile94, Ile5, Asp27, Gln32, Phe36 | Molecular Binding | nih.govnih.gov |
| Human DHFR (hDHFR) | - | Glu-30, Phe-34 | Hydrogen Bonding, π–π stacking | mdpi.com |
Beyond identifying interacting residues, docking simulations are instrumental in predicting the binding affinity and the most stable three-dimensional arrangement (pose) of the ligand within the target's binding site. The binding affinity is often quantified by a docking score, which estimates the free energy of binding. For instance, docking studies on various benzimidazole derivatives against COX-1 and COX-2 have reported specific docking scores that correlate with their experimentally determined inhibitory activities. plantarchives.org
The conformational flexibility of the ligand is a critical factor. For the related compound 2-propyl-1H-benzimidazole, studies have shown that the molecule can exist in different conformations, particularly concerning the orientation of the propyl chain. researchgate.net This conformational landscape influences how the molecule fits into a protein's binding pocket. Docking algorithms explore these possible conformations to find the one that results in the most stable complex, providing a "pose conformation" that represents the most likely binding mode. This information is invaluable for understanding the molecule's mechanism of action and for designing derivatives with improved binding characteristics.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic properties of a molecule, offering a deeper understanding of its intrinsic stability, reactivity, and spectroscopic characteristics.
Methods such as Density Functional Theory (DFT), often using functionals like B3LYP, are employed to determine the electronic structure of benzimidazole derivatives. nih.gov These calculations can optimize the molecule's ground-state geometry and compute properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, which can be correlated with higher biological activity. This analysis helps in understanding how the electronic properties of the this compound scaffold contribute to its interactions with biological targets.
Molecular Dynamics Simulations (e.g., for Compound-Protein Complex Stability, Adsorption Mechanisms)
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is particularly useful for assessing the stability of a predicted ligand-protein complex. nih.gov
After docking this compound into a target protein, an MD simulation can be run for several nanoseconds. Key metrics are analyzed to evaluate the stability of the complex:
Radius of Gyration (Rg): This metric assesses the compactness of the protein. A stable Rg value suggests that the protein is not unfolding and remains compact upon ligand binding. nih.gov
Such simulations have been used to confirm the stability of complexes between various inhibitors and their targets, such as trimethoprim (B1683648) analogs with DHFR and other compounds with COX-2. mdpi.comnih.gov These studies provide strong evidence that the computationally predicted binding mode is likely to be stable under physiological conditions.
In Silico Prediction Methodologies for Lead Optimization (excluding specific toxicity data)
Computational methods are vital in the lead optimization phase of drug discovery, where a promising compound ("hit") is chemically modified to enhance its efficacy and pharmacokinetic properties.
For benzimidazole derivatives, various in silico approaches are used:
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for biological activity. plantarchives.org A pharmacophore model derived from active compounds like this compound can be used as a 3D query to screen large chemical databases for new molecules with similar features but potentially better properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), build a statistical model that correlates the 3D properties of a set of molecules with their known biological activities. researchgate.net This model can then predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the synthesis of compounds with the highest predicted potency.
ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. plantarchives.orgmdpi.com By calculating parameters like lipophilicity (LogP), solubility, and potential to cross biological barriers, researchers can optimize the benzimidazole structure to ensure it has favorable drug-like properties, a critical step in evolving a hit compound into a viable drug candidate. nih.gov
These predictive methodologies collectively accelerate the drug discovery process by focusing laboratory efforts on the most promising molecular modifications.
Emerging Research Areas and Potential Applications of 2 Propyl 1h Benzimidazol 1 Yl Acetic Acid
Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules
The (2-Propyl-1H-benzimidazol-1-yl)acetic acid scaffold is a key chemical intermediate, serving as a foundational structure for the synthesis of more complex and often highly functionalized organic molecules. The benzimidazole (B57391) nucleus, combined with the reactive carboxylic acid handle, allows for a wide range of chemical transformations, making it a valuable building block in multi-step syntheses.
A prominent example of the utility of a similar structure is in the synthesis of the antihypertensive drug Telmisartan. A key intermediate in its production is 7-methyl-2-propyl-(1H)-benzimidazole-5-carboxylic acid, highlighting the importance of the 2-propyl benzimidazole carboxylic acid framework in constructing complex pharmaceutical agents. google.com The synthesis of such intermediates is a critical step that has been the subject of optimization to improve yields and reduce hazardous reaction conditions. google.com
The acetic acid portion of the molecule is particularly useful for further elaboration. It can be readily converted into esters, amides, and other functional groups. For instance, studies on related (1H-benzimidazol-2-yl)acetic acid derivatives show they can be esterified, and these esters can then undergo further alkylation, demonstrating a pathway to build molecular complexity. nih.gov This versatility allows chemists to use the benzimidazole acetic acid core to introduce other pharmacophores or linking groups, essential for developing compounds with specific biological or material properties. This "hit-to-lead" evolution, where a basic scaffold is systematically modified, is a cornerstone of modern drug discovery. nih.gov
| Intermediate | Final Product/Target Class | Significance | Source |
|---|---|---|---|
| 7-methyl-2-propyl-(1H)-benzimidazole-5-carboxylic acid | Telmisartan | Key building block for a widely used antihypertensive drug. | google.com |
| 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | Selective CRTh2 Receptor Antagonists | Serves as the initial "hit" compound for lead optimization studies. | nih.gov |
| (1H-benzimidazol-2-yl)acetic acid esters | (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters | Demonstrates the utility of the acetic acid moiety for further synthetic elaboration and alkylation. | nih.gov |
| Imidazol-1-yl-acetic acid hydrochloride | Zoledronic Acid | A key intermediate for a bisphosphonate drug, showing the utility of N-acetic acid heterocycles. | google.com |
Applications in Materials Science (e.g., Corrosion Inhibition of Metals)
Benzimidazole and its derivatives are well-documented for their applications in materials science, particularly as effective corrosion inhibitors for various metals and alloys, including carbon steel, aluminum, and copper. nih.govuitm.edu.my This capability stems from the molecule's electronic structure: the heteroatoms (nitrogen), along with the π-electrons from the aromatic system, can adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive environments like acidic or saline solutions. researchgate.netnih.gov
The mechanism of inhibition involves the blocking of active sites on the metal surface, which stifles both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.org Benzimidazole derivatives are thus often classified as mixed-type inhibitors. nih.gov The effectiveness of the inhibition is dependent on the inhibitor's concentration, the specific derivative used, and the nature of the corrosive medium. Research has shown that increasing the concentration of the inhibitor generally leads to higher protection efficiency. researchgate.netonepetro.org
For example, derivatives such as (1H-benzimidazol-2-yl)methanethiol have demonstrated high inhibition efficiency (88.2%) for carbon steel in hydrochloric acid. onepetro.org In some cases, efficiencies approaching 100% have been reported for bis-benzimidazole compounds. rsc.org A study involving the benzimidazole derivative 2-benzylthiobenzimidazole (BTBI) found a synergistic effect when combined with 2-mercaptoacetic acid, significantly enhancing the protection of carbon steel in a high-pressure supercritical CO2 environment. shu.ac.uk This finding is particularly relevant as it demonstrates the potent combination of a benzimidazole core with an acetic acid-related compound to combat corrosion in challenging industrial settings. shu.ac.uk
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 88.2 | onepetro.org |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 95.4 | onepetro.org |
| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide | Mild Steel | 1 M HCl | 100 | rsc.org |
| 2-benzylthiobenzimidazole (BTBI) + 2-mercaptoacetic acid | Carbon Steel | Supercritical CO2 | Synergistic, significant enhancement | shu.ac.uk |
| Benzimidazole (BZI) | AA 2024-T3 Aluminum Alloy | 3.5% NaCl | Effective film-forming protection | mdpi.com |
Design and Development of Multitarget-Directed Ligands for Complex Biological Pathways
The traditional "one drug, one target" paradigm has proven insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders, which involve disruptions in multiple biological pathways. shu.ac.uk This has led to the rise of multitarget-directed ligands (MTDLs)—single chemical entities designed to interact with two or more distinct biological targets simultaneously. chemicalbook.com The goal of the MTDL strategy is to achieve enhanced therapeutic efficacy or improved safety profiles compared to single-target agents or combination therapies. chemicalbook.com
The this compound scaffold is an attractive starting point for the rational design of MTDLs. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a vast array of biological targets, leading to anticancer, antiviral, anti-inflammatory, and antihypertensive activities, among others. rsc.orgrsc.org This inherent promiscuity can be strategically harnessed. By combining the benzimidazole nucleus with other pharmacophores—often via the N-acetic acid linker—designers can create hybrid molecules that retain the desired activities of the parent fragments.
The design process for an MTDL based on this scaffold would involve identifying a complex disease and the key targets involved in its pathology. For instance, in Alzheimer's disease, targets could include acetylcholinesterase (AChE), beta-secretase (BACE1), and sigma-1 receptors. mdpi.com A strategy could involve modifying the this compound structure to incorporate functionalities known to inhibit one or more of these secondary targets, thereby creating a single molecule with a polypharmacological profile tailored to the disease.
Bio-guided Approaches for Lead Optimization and Rational Drug Design Strategies
Rational drug design and lead optimization are iterative processes where initial "hit" compounds are systematically modified to improve their potency, selectivity, and pharmacokinetic properties. epa.gov Bio-guided approaches are central to this strategy, as the results from biological assays directly inform the next round of chemical synthesis. rsc.org The this compound structure is well-suited for such optimization campaigns.
A typical workflow begins with the identification of a hit compound, perhaps from a high-throughput screen. For example, a study identified 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid as a novel antagonist for the CRTh2 receptor. nih.gov This initial hit then becomes the "lead" for optimization.
Chemists then explore the structure-activity relationship (SAR) by synthesizing a library of analogs. rsc.org Modifications might include:
Varying the 2-position substituent: Replacing the propyl group with other alkyl or aryl groups to probe the binding pocket for steric and electronic preferences.
Modifying the acetic acid chain: Altering its length or rigidity to optimize interaction with the target protein.
Substituting the benzene (B151609) ring: Adding electron-donating or electron-withdrawing groups to modulate electronic properties and metabolic stability.
The newly synthesized compounds are then tested in biological assays. The results—such as IC50 values (a measure of potency)—guide the design of the next generation of compounds. This cycle of design, synthesis, and testing is repeated to produce a candidate with the desired therapeutic profile. A similar hit-to-lead optimization was successfully used for benzothiazole-based DNA gyrase inhibitors, where a carboxylic acid-containing lead was modified to improve solubility and plasma free fraction while retaining potent antibacterial activity.
| Compound Modification (Relative to Lead) | Rationale | Hypothetical Outcome | Next Design Step |
|---|---|---|---|
| Change 2-propyl to 2-cyclopropyl | Introduce rigidity and explore a different lipophilic pocket. | Increased potency. | Explore other small, rigid groups at position 2. |
| Add a chlorine atom to the benzene ring | Increase lipophilicity and block potential metabolism site. | Increased potency but lower solubility. | Try a fluorine atom to balance potency and physical properties. |
| Convert the acetic acid to an amide | Change hydrogen bonding properties and remove negative charge. | Loss of activity. | Conclude that the carboxylic acid is essential for target binding. |
Exploration of Novel Biological Targets and Therapeutic Areas
While benzimidazole derivatives are established as agents against a wide range of diseases, ongoing research continues to uncover novel biological targets and potential new therapeutic applications. rsc.orgrsc.org The structural versatility of compounds like this compound makes them ideal candidates for screening against new or underexplored targets.
One emerging area is the targeting of enzymes involved in neurodegenerative or inflammatory processes. For example, recent research has identified novel benzimidazole derivatives as effective inhibitors of Prolyl Oligopeptidase (POP), an enzyme implicated in neuropharmacology. rsc.org The discovery of potent POP inhibitors with IC50 values in the micromolar range suggests a promising new therapeutic avenue for this class of compounds. rsc.org
Another potential target is heparanase, an enzyme involved in cancer metastasis and inflammation. A study identified benzoxazol-5-yl acetic acid derivatives, which are structurally analogous to benzimidazole acetic acids, as heparanase inhibitors with IC50 values around 200 nM. This suggests that screening of a this compound library against heparanase could be a fruitful endeavor.
Furthermore, the CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a target for asthma and allergic inflammation, has been successfully inhibited by multiple classes of acetic acid-bearing heterocycles, including benzimidazoles and pyrazoles. nih.gov This reinforces the potential of the this compound scaffold in the development of new anti-inflammatory and anti-allergic drugs. The continued exploration of this scaffold against diverse biological targets is likely to expand its therapeutic relevance into new disease areas.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1H-benzimidazol-2-yl)methanethiol |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole |
| 2-benzylthiobenzimidazole (BTBI) |
| 2-mercaptoacetic acid |
| 7-methyl-2-propyl-(1H)-benzimidazole-5-carboxylic acid |
| 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid |
| Acetylcholinesterase (AChE) |
| Benzene |
| Benzimidazole |
| Imidazole (B134444) |
| Imidazol-1-yl-acetic acid hydrochloride |
| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
| Telmisartan |
| Zoledronic Acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
